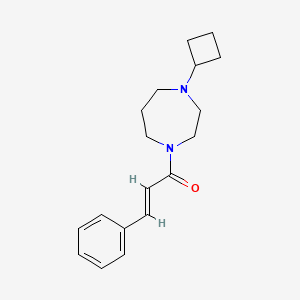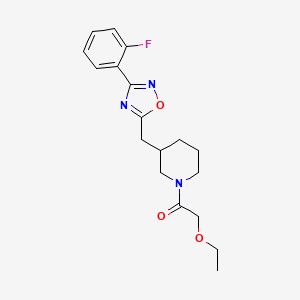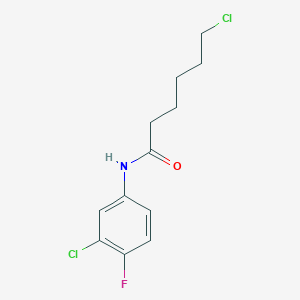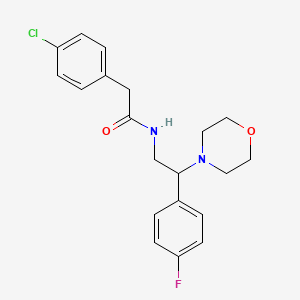
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide, also known as DPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPAA is a member of the family of phenoxyacetamide compounds, which have been shown to have a variety of biological activities. In
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising lead compound for the development of new cancer therapies.
Another area of interest is in the study of the role of ion channels in cellular physiology. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels, and may be a useful tool for investigating their function.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been shown to interact with a variety of cellular targets, including ion channels and enzymes involved in cellular signaling pathways. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also induce cell death through the activation of apoptotic pathways.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide has been shown to modulate the activity of ion channels involved in the regulation of neuronal excitability. 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may also have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide are not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide. One area of interest is in the development of new cancer therapies based on 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide and other phenoxyacetamide compounds. Additionally, further investigation into the mechanisms of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may provide insight into the role of ion channels and other cellular targets in cellular physiology. Finally, the development of new methods for synthesizing and characterizing 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide may enable more efficient and effective use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2,4-dibromophenol with ethyl chloroacetate, followed by the addition of phenethylamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZQZICBJKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)




![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)
![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)


